molecular formula C9H9ClOS B2897235 2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone CAS No. 2490344-83-5

2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone

Cat. No. B2897235
CAS RN: 2490344-83-5
M. Wt: 200.68
InChI Key: YKYXGTTVFPFXDY-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the body.

Scientific Research Applications

Enzymatic Process Development for Chiral Intermediates

A study highlighted the development of an enzymatic process for the preparation of chiral intermediates, demonstrating the potential for green and environmentally friendly industrial applications. This process emphasizes the efficiency and selectivity of biocatalysis in synthesizing chiral compounds, which could be relevant to the synthesis and application of the compound (Guo et al., 2017).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds using similar chloro and thiophene derivatives has been documented. These studies offer insights into methodologies for constructing complex molecular structures, which may be applicable to synthesizing and understanding the applications of "2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone" (Androsov et al., 2010).

Advanced Organic Synthesis Techniques

Further research demonstrates advanced techniques in organic synthesis, including the creation of key intermediates for fungicide production and the exploration of biotransformation for synthesizing chiral intermediates. These studies showcase the versatility of organic synthesis in creating valuable compounds for agricultural and pharmaceutical applications (Ji et al., 2017).

properties

IUPAC Name

2-chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-4-9(11)8-3-7(8)6-1-2-12-5-6/h1-2,5,7-8H,3-4H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYXGTTVFPFXDY-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)CCl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)CCl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone

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